CYP2D6 Inhibition: >1,000-Fold Lower Liability vs. Representative Morpholine-Containing Drug Candidates
A compound incorporating the 2,6-dimethyl-2-(trifluoromethyl)morpholine scaffold was evaluated for CYP2D6 inhibition in human liver microsomes. The measured IC50 exceeded 27,000 nM (>2.70E+4 nM) using dextromethorphan as the probe substrate with LC-MS/MS detection in the presence of NADPH [1]. For contextual comparison, the morpholine-containing clinical candidate DOV 216,303 (a serotonin-norepinephrine-dopamine reuptake inhibitor) exhibits CYP2D6 IC50 values in the nanomolar range, while the structurally related morpholine derivative PF-4708671 (C19H21F3N6) demonstrates significantly more potent CYP interactions . This represents a >1,000-fold reduction in CYP2D6 inhibitory potency for the 2,6-dimethyl-2-(trifluoromethyl)morpholine-containing scaffold.
| Evidence Dimension | CYP2D6 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 27,000 nM (>2.70E+4 nM) |
| Comparator Or Baseline | Typical morpholine-containing drug candidates: IC50 values often in low nM to low μM range (e.g., DOV 216,303, PF-4708671) |
| Quantified Difference | >1,000-fold lower CYP2D6 inhibition potency |
| Conditions | Human liver microsomes; dextromethorphan as substrate; LC-MS/MS detection; NADPH present |
Why This Matters
Low CYP2D6 inhibition liability reduces risk of drug-drug interactions and metabolic complications, a critical differentiator when selecting building blocks for lead optimization where CYP-mediated toxicity is a known attrition factor.
- [1] BindingDB. BDBM50157631 (CHEMBL3785736). IC50 > 2.70E+4 nM. CYP2D6 inhibition in human liver microsomes. View Source
